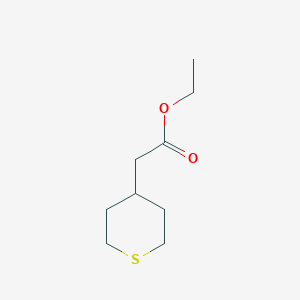

Ethyl 2-(thian-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(thian-4-yl)acetate is a compound that has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in different fields such as pharmaceuticals and materials science. The compound is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, and an ethyl acetate group.

Synthesis Analysis

The synthesis of ethyl 2-(thian-4-yl)acetate derivatives has been explored through various methods. For instance, the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates was achieved by reacting N-arylthiazole-2-amines with ethyl chloroacetate using NaH as a base in THF, which resulted in a series of novel compounds with promising biological activities . Another study reported the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate through a computational study using density functional theory (DFT) . Additionally, the synthesis of related compounds such as ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates was performed in a single pot, showcasing the versatility of the thiazole moiety in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of ethyl 2-(thian-4-yl)acetate derivatives has been determined using various spectroscopic techniques and computational methods. X-ray diffraction studies have been used to determine the crystal structure of these compounds, revealing details such as the conformation of the thioamide moiety and the presence of intra- and intermolecular hydrogen bonds that stabilize the structure . Spectroscopic analyses, including FT-IR, FT-Raman, and NMR, have provided further insights into the molecular structure and the electronic properties of the compounds .

Chemical Reactions Analysis

Ethyl 2-(thian-4-yl)acetate and its derivatives participate in various chemical reactions, which have been explored to synthesize novel compounds with potential biological activities. For example, the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate led to the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates . The reactivity of the thiazole ring has also been utilized in the synthesis of anti-aggregation active compounds containing thietanyl and dioxothietanyl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(thian-4-yl)acetate derivatives have been extensively studied. Thermal analyses such as TGA and DSC have been used to evaluate the thermal stability of these compounds, indicating that they are stable above certain temperatures . Computational studies have provided quantum chemical parameters and insights into the electronic properties, such as HOMO and LUMO energies, which suggest that charge transfer occurs within the molecule . The solvate structures of related compounds like ethyl acetate have also been analyzed, revealing a preference for the trans over the gauche isomer and a high degree of hidden disorder .

Scientific Research Applications

Molecular Docking and Enzyme Inhibition

Ethyl 2-(thian-4-yl)acetate derivatives show promise in molecular docking and enzyme inhibition studies. A study by (Babar et al., 2017) found that these compounds exhibited significant inhibition of α-glucosidase and β-glucosidase enzymes, suggesting potential therapeutic applications.

Anti-Parkinson's Activity

Compounds related to Ethyl 2-(thian-4-yl)acetate have been evaluated for their potential anti-Parkinson's activity. (Gomathy et al., 2012) synthesized derivatives that showed potent free radical scavenging activity, indicating their potential utility in treating Parkinson's disease.

Anticancer Properties

A study by (Riadi et al., 2021) synthesized a new derivative of Ethyl 2-(thian-4-yl)acetate with potent cytotoxic activity against various human cancer cell lines. This indicates potential applications in cancer therapy.

DNA Binding Interactions

The DNA binding interactions of Ethyl 2-(thian-4-yl)acetate derivatives have been studied, as in the work by (Iqbal et al., 2019). These compounds showed strong binding affinity with DNA, suggesting potential for antitumor agents.

Anti-Inflammatory and Analgesic Activities

Ethyl 2-(thian-4-yl)acetate derivatives have been shown to possess anti-inflammatory and analgesic activities. (Attimarad et al., 2017) demonstrated that certain derivatives exhibited activities comparable to standard drugs like indomethacin and aspirin.

Synthesis and Structural Characterization

Studies have focused on the synthesis and structural characterization of Ethyl 2-(thian-4-yl)acetate derivatives. For instance, (El Foujji et al., 2020) explored the synthesis, molecular structure, and electronic properties of a novel derivative.

properties

IUPAC Name |

ethyl 2-(thian-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQUBVOAJZQCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCSCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456887 |

Source

|

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(thian-4-yl)acetate | |

CAS RN |

218624-29-4 |

Source

|

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)